Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-14-10-16(11-14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMALJVMDYFYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741094 | |
| Record name | Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147610-99-9 | |
| Record name | Phenylmethyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147610-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phase Transfer Catalysis for Initial Cyclization
The first cyclization employs bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) under phase transfer catalysis (PTC). Tetrabutylammonium bromide (TBAB) and potassium iodide (KI) facilitate the reaction at 70–100°C for 12–24 hours. Acid-binding agents like anhydrous potassium carbonate prevent alkyl halide formation, achieving yields of 56–83% for intermediate 3.
| Reagent | Role | Molar Ratio | Conditions |
|---|---|---|---|
| Bis(2-chloroethyl) ether | Electrophilic component | 1.0 | 70–100°C, DMF solvent |
| Cyanoacetaldehyde diethyl acetal | Nucleophile | 1.1 | Phase transfer catalyst (TBAB, 0.05–0.15 eq) |
| K₂CO₃ | Acid scavenger | 1.2–2.0 | 12–24 h reaction time |
Post-reaction workup involves ethyl acetate extraction, sodium bicarbonate washing, and magnesium sulfate drying. This step’s efficiency hinges on minimizing cyclic ether ring-opening, a common side reaction in spirocycle synthesis.
Reduction of Keto Intermediates to Hydroxyl Groups
Lithium Aluminum Hydride (LiAlH₄) Mediated Reduction
The keto group in intermediates like tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is reduced using LiAlH₄ in tetrahydrofuran (THF) at -10°C. Controlled addition over one hour prevents over-reduction to olefin impurities. Post-reduction quenching with water and sodium hydroxide yields the alcohol, purified via neutral alumina chromatography (56–83% yield).
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Dissolve 76.8–106.5 g of keto intermediate in 770–1000 mL THF.
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Add LiAlH₄ (15.2–56.9 g) in 10 portions at -10°C.
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Stir for 4–8 hours, then quench with H₂O (15–57 mL) and 15% NaOH (15–57 mL).
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Filter and concentrate; purify via alumina column to isolate 35.8–52.9 g product.
Benzyl Group Introduction via Nucleophilic Substitution
Grignard Reagent Coupling
Ambeed’s synthesis of 2-(2,3-difluorophenyl)-7-azaspiro[3.5]nonane demonstrates the use of aryl Grignard reagents (e.g., 2,3-difluorophenylmagnesium bromide) to functionalize spirocyclic ketones. Analogously, benzyl magnesium bromide could react with tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate to form the benzyl alcohol derivative.
Optimization Considerations :
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Temperature : 0°C to room temperature prevents side reactions.
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Solvent : THF ensures reagent solubility and reaction homogeneity.
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Workup : Saturated ammonium chloride quench followed by ethyl acetate extraction.
Carboxylation and Protective Group Strategies
tert-Butoxycarbonyl (Boc) Protection and Exchange
The tert-butyl carboxylate group in intermediates (e.g., CAS 203661-69-2) serves as a protective moiety. Acidic hydrolysis (HCl/EtOAc) removes Boc, exposing the amine for benzyl chloroformate coupling.
Benzylation Protocol :
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Deprotect Boc group with 4M HCl in dioxane.
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Neutralize with NaHCO₃ and react with benzyl chloroformate in dichloromethane (DCM).
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Stir at 0°C to room temperature for 12 hours.
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Extract with DCM, wash with brine, and purify via silica gel chromatography.
Purification and Yield Optimization
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Ester Group Variations
- Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., this compound) are more lipophilic, favoring blood-brain barrier penetration in CNS drug candidates. In contrast, tert-butyl esters (e.g., tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate) offer superior stability under acidic conditions, making them preferable in peptide synthesis .
Substituent Effects
- Hydroxy vs. Oxo Groups: The 2-hydroxy derivative exhibits hydrogen-bonding capacity, enhancing solubility in polar solvents. The 2-oxo analog (e.g., Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) is more reactive toward nucleophiles, enabling ketone-specific reactions like reductive amination .
- Cyanide and Hydroxymethyl Modifications: The cyano group in tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate facilitates click chemistry for bioconjugation, while the hydroxymethyl variant (Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate) improves aqueous solubility for prodrug formulations .
Pharmacological Relevance
- The spirocyclic core is leveraged in kinase inhibitors and protease modulators. For example, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate serves as a scaffold for covalent inhibitors targeting cysteine residues .
- Analog-specific bioactivity: Hydroxy derivatives are explored for antibacterial activity, while oxo/cyano variants are prioritized in oncology for their electrophilic reactivity .
Biological Activity
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 147610-99-9) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.34 g/mol
- Purity : Typically ≥ 97% in research applications
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's unique spirocyclic structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival, such as the PI3K/Akt and MAPK pathways.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The spirocyclic structure allows for binding to various enzymes and receptors, which can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic processes.
- Alteration of Signal Transduction Pathways : By modulating signaling pathways, the compound can affect cellular responses related to growth and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound effectively triggers programmed cell death pathways.
Q & A
Q. What synthetic routes are recommended for preparing Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate?
- Methodological Answer : A common approach involves spirocyclic ring formation via intramolecular cyclization. For example, tert-butyl-protected analogs (e.g., tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate) are synthesized using carbamate protection of the amine, followed by cyclization under basic conditions. Post-synthetic modifications, such as benzyl esterification or hydroxylation, are then performed . Key steps include:
Q. How can NMR spectroscopy characterize the structural features of this compound?
- Methodological Answer : 1H and 13C NMR are critical for confirming the spirocyclic core and substituents. For example:
- 1H NMR : Aromatic protons (benzyl group) appear at δ 7.35–7.22 (m, 5H), while hydroxyl protons (2-hydroxy group) resonate as broad singlets near δ 2.57. Spirocyclic CH2 groups typically show complex splitting between δ 1.0–3.5 .
- 13C NMR : The carbonyl carbon of the carboxylate ester appears near δ 170.5, and the spirocyclic quaternary carbon is observed at δ 88.5 .
Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Based on analogs like tert-butyl diazaspiro derivatives:
- Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .
- First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can synthetic yields be optimized for spirocyclic intermediates?
- Methodological Answer :
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or THF) to enhance cyclization efficiency .
- Catalysis : Employ palladium catalysts for benzylation or Mitsunobu conditions for hydroxyl group introduction .
- Temperature Control : Cyclization reactions often require precise thermal control (e.g., 0°C to room temperature) to avoid side products .
Monitor reaction progress via TLC or LC-MS, and purify intermediates via flash chromatography .
Q. How to resolve contradictions in spectral data for spirocyclic derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR data with structurally similar compounds (e.g., tert-butyl 2-benzyl derivatives) to identify shifts caused by substituents .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and analyzing diffraction patterns .
Example Table: NMR Chemical Shifts for Related Compounds
| Compound | 1H NMR (δ) | 13C NMR (δ) | Source |
|---|---|---|---|
| Benzyl 2-hydroxy derivative | 7.35–7.22 (ArH), 2.58 (OH) | 170.5 (C=O), 88.5 (spiro C) | |
| tert-Butyl 2-oxo analog | 1.15 (CH3), 1.00 (CH3) | 155.3 (C=O) |
Q. What strategies are effective for designing spirocyclic analogs with enhanced bioactivity?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., fluorine) to the benzyl ring to modulate pharmacokinetics .
- Rigid Linkers : Replace the hydroxyl group with amides or sulfonamides to improve target binding .
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers with distinct biological profiles .
Validate designs via molecular docking and in vitro assays (e.g., enzyme inhibition) .
Data Contradiction Analysis
Q. Why do reported CAS numbers and molecular weights vary for similar spirocyclic compounds?
- Methodological Answer : Variations arise from:
- Regioisomerism : Differences in substituent placement (e.g., 2-hydroxy vs. 3-hydroxy) alter CAS numbers .
- Salt Forms : Hydrochloride salts (e.g., 7-azaspiro[3.5]nonane hydrochloride) have distinct molecular weights vs. free bases .
Always cross-check CAS numbers with structural diagrams and purity data (≥95% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
